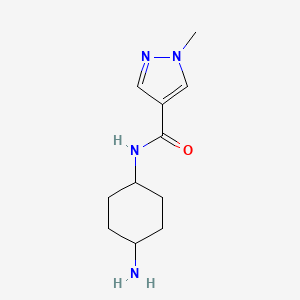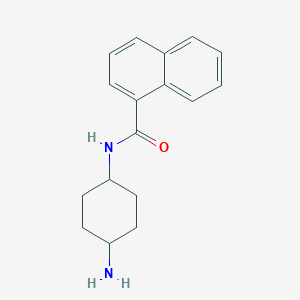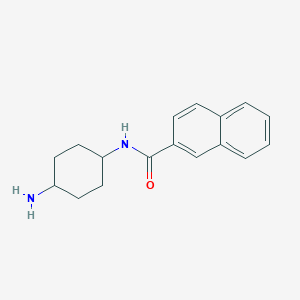
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine, also known as MBPE, is a chemical compound that has gained attention in scientific research for its potential application in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is not fully understood. However, studies have suggested that 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth or cognitive function.
Biochemical and physiological effects:
Studies have shown that 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has minimal toxicity and does not have any significant adverse effects on the body. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is its high yield and purity. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its application in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been reported using different methods, including the reaction of 2-(2-methylbenzimidazol-1-yl) ethanol with 1H-pyrazole-5-carbaldehyde in the presence of a catalyst. Another method involves the reaction of 2-(2-methylbenzimidazol-1-yl) ethanol with 1H-pyrazole-5-carboxylic acid in the presence of a coupling agent. The yield of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine using both methods has been reported to be above 80%.
Applications De Recherche Scientifique
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been investigated for its potential application in various fields of scientific research. One such application is in the field of cancer research. Studies have shown that 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has anti-cancer properties and can inhibit the growth of cancer cells. Another potential application of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is in the field of neuroscience. Studies have shown that 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine can improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-11-17-13-4-2-3-5-14(13)19(11)9-8-15-10-12-6-7-16-18-12/h2-7,15H,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXPJPASVRPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)

![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)




![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)

![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

